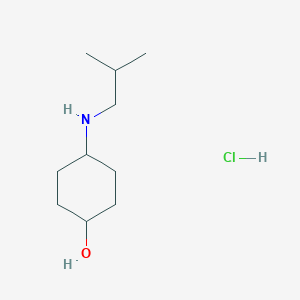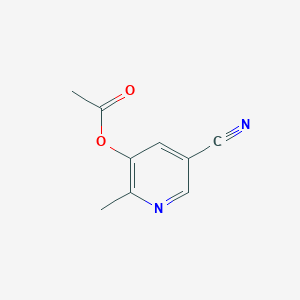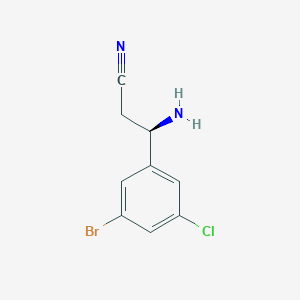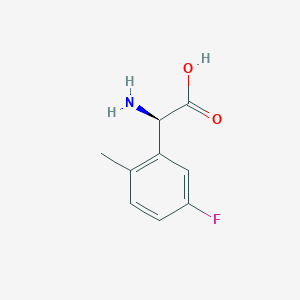![molecular formula C10H8F4N2 B13040728 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile: is a compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic synthesis. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed chemoselective synthesis has been reported for similar compounds, which could be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)aniline
- α-(trifluoromethyl)styrenes
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness: Compared to similar compounds, (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8F4N2 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1 |
Clé InChI |
SHQOSTNNSJSTFP-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CC#N)N)F)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)







